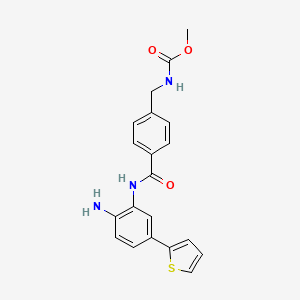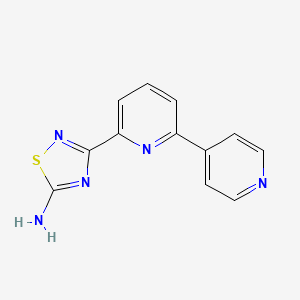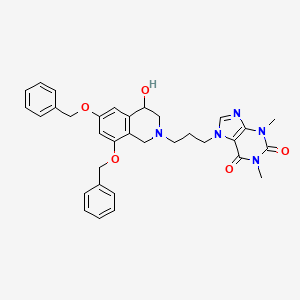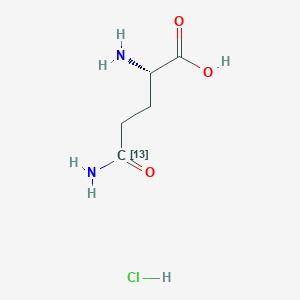
L-Glutamine-5-13C Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine-5-13C Hydrochloride is a labeled amino acid where the carbon at the fifth position is replaced with the isotope carbon-13. This compound is used extensively in research due to its unique properties, which allow scientists to trace metabolic pathways and study biochemical processes with greater precision .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamine-5-13C Hydrochloride can be synthesized through the isotopic labeling of L-glutamine. The process involves the incorporation of carbon-13 into the glutamine molecule. This is typically achieved through fermentation processes using carbon-13 labeled substrates .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. These processes utilize microorganisms that are fed with carbon-13 labeled glucose or other carbon sources. The fermentation is carefully controlled to ensure high yields of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-5-13C Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-glutamic acid.
Reduction: It can be reduced to form L-glutamine derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired derivative but often involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: L-glutamic acid.
Reduction: L-glutamine derivatives.
Substitution: Various substituted glutamine compounds.
Scientific Research Applications
L-Glutamine-5-13C Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways.
Biology: Helps in studying cellular metabolism and protein synthesis.
Medicine: Used in research related to metabolic disorders and cancer.
Industry: Employed in the production of labeled compounds for research and development.
Mechanism of Action
L-Glutamine-5-13C Hydrochloride exerts its effects by participating in metabolic pathways as a labeled amino acid. It is incorporated into proteins and other biomolecules, allowing researchers to trace its path through various biochemical processes. The labeled carbon-13 atom provides a detectable signal in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies, making it a valuable tool for studying molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine-1-13C: Labeled at the first carbon position.
L-Glutamine-2-13C: Labeled at the second carbon position.
L-Glutamine-13C5,15N2: Labeled at multiple positions with both carbon-13 and nitrogen-15.
Uniqueness
L-Glutamine-5-13C Hydrochloride is unique due to its specific labeling at the fifth carbon position, which provides distinct advantages in tracing specific metabolic pathways.
Properties
Molecular Formula |
C5H11ClN2O3 |
|---|---|
Molecular Weight |
183.60 g/mol |
IUPAC Name |
(2S)-2,5-diamino-5-oxo(513C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H/t3-;/m0./s1/i4+1; |
InChI Key |
SNNIXEGBYLWWHH-QYHRGCGZSA-N |
Isomeric SMILES |
C(C[13C](=O)N)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


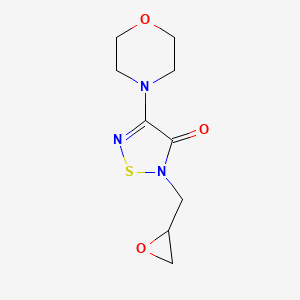
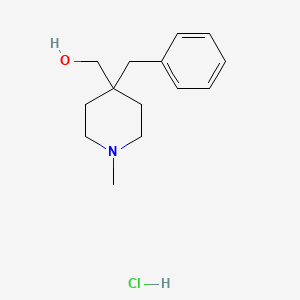
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
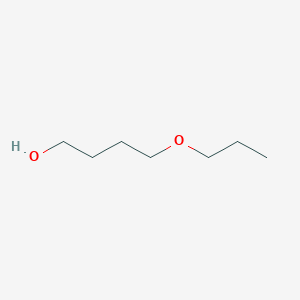
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)

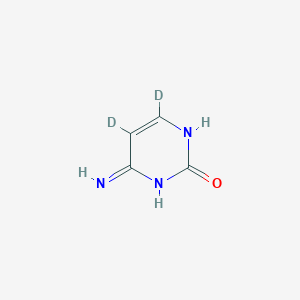
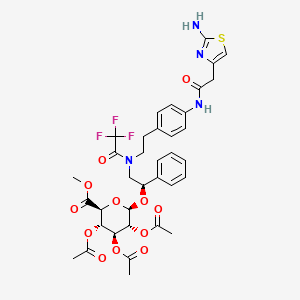
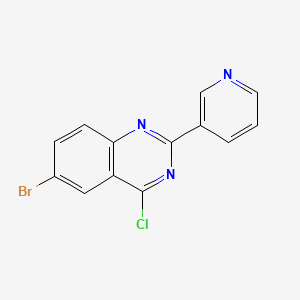
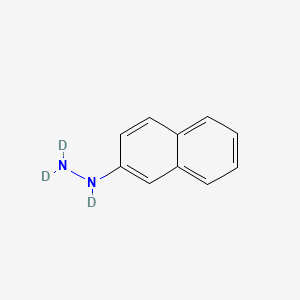
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
